5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde chemical and physical properties
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde chemical and physical properties
An In-depth Technical Guide to 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Chemical Synthesis
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is a substituted aromatic aldehyde that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a reactive aldehyde, a bulky isopropoxy group, and two halogen atoms (bromine and fluorine)—provides a rich platform for a variety of chemical transformations. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a convenient handle for cross-coupling reactions, making this compound particularly valuable in the design of novel therapeutics and advanced materials.[1]
The strategic placement of these substituents on the benzaldehyde ring creates specific electronic and steric properties, influencing the reactivity of the aldehyde group and the aromatic system. This allows for selective chemical modifications, a crucial aspect in the multi-step synthesis of targeted drug molecules.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde are summarized below.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1363380-69-0 | [2] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [3] |
| Molecular Weight | 261.09 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][6] |
| SMILES | O=CC1=CC(Br)=CC(OC(C)C)=C1F | [3] |
| InChI Key | PLYXMAYYYOIEJW-UHFFFAOYSA-N | [5] |
Note: Physical properties such as melting and boiling points are not consistently reported across public domains and should be determined empirically for specific batches.
Synthesis and Mechanism
The synthesis of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde typically involves a multi-step process starting from more readily available precursors. A common and logical synthetic route is the etherification of a substituted salicylaldehyde, a classic example of the Williamson ether synthesis.
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with 5-Bromo-3-fluorosalicylaldehyde (also known as 5-Bromo-3-fluoro-2-hydroxybenzaldehyde). This precursor already contains the required aldehyde, bromine, and fluorine substituents in the correct positions.[7] The synthesis proceeds via the following key step:
-
O-Alkylation (Williamson Ether Synthesis) : The phenolic hydroxyl group of 5-Bromo-3-fluorosalicylaldehyde is deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction to form the desired ether linkage.[8][9]
Causality in Experimental Design:
-
Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the aldehyde. The use of a stronger base like sodium hydride (NaH) could also be effective but requires anhydrous conditions.[10]
-
Choice of Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic intermediate (phenoxide) and the alkyl halide, facilitating the Sₙ2 reaction without interfering by solvating the nucleophile too strongly.[8]
-
Reaction Temperature : The reaction is typically heated (e.g., to 60-80°C) to increase the reaction rate, as Sₙ2 reactions involving sterically hindered secondary alkyl halides (like 2-bromopropane) can be sluggish at room temperature.[9]
Detailed Experimental Protocol (Self-Validating System):
-
Preparation : To a solution of 5-Bromo-3-fluorosalicylaldehyde (1.0 eq) in anhydrous DMF (10 mL per 1 g of aldehyde), add potassium carbonate (1.5 eq).
-
Reagent Addition : Add 2-bromopropane (1.2 eq) to the mixture dropwise at room temperature while stirring.
-
Reaction : Heat the reaction mixture to 70°C and maintain for 4-6 hours.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) is suitable.
-
Work-up : After cooling to room temperature, the mixture is poured into ice-cold water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Development
The chemical reactivity of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is dominated by its aldehyde and bromo functional groups.
-
Aldehyde Group : The aldehyde can undergo a wide range of reactions, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases.[11] These transformations are fundamental in building molecular complexity.
-
Bromo Group : The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity that can be achieved from this single intermediate.
Application as a Pharmaceutical Intermediate:
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[12] For instance, related bromo-fluoro benzaldehydes are used in the synthesis of quinazolinones, which have shown antitumor activity.[13] The title compound serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The isopropoxy group can provide favorable lipophilicity, while the fluoro and bromo groups offer sites for metabolic blocking and further derivatization, respectively. This makes it an attractive starting point for developing inhibitors for various biological targets, including kinases and other enzymes implicated in diseases like cancer.[1][14]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde and its precursors.
-
Hazard Identification : Based on data for similar compounds like 5-bromo-2-fluorobenzaldehyde, this chemical should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
References
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(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Available at: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Available at: [Link]
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Williamson ether synthesis - Wikipedia. Available at: [Link]
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5-Bromo-2-fluorobenzaldehyde – Chem-Impex. Available at: [Link]
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6-bromo-2-oxaspiro[3.3]heptane | CAS#:1363380-78-2 | Chemsrc. Available at: [Link]
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Chemical Properties of Butanal, oxime (CAS 110-69-0) - Cheméo. Available at: [Link]
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2-Bromo-5-fluorobenzaldehyde - PMC. Available at: [Link]
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5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. Available at: [Link]
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SAFETY DATA SHEET for 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]
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10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
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